

Application Notes and Protocols for CW-3308 in Cell Culture

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Compound of Interest

Compound Name: CW-3308
Cat. No.: B15621573

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Introduction

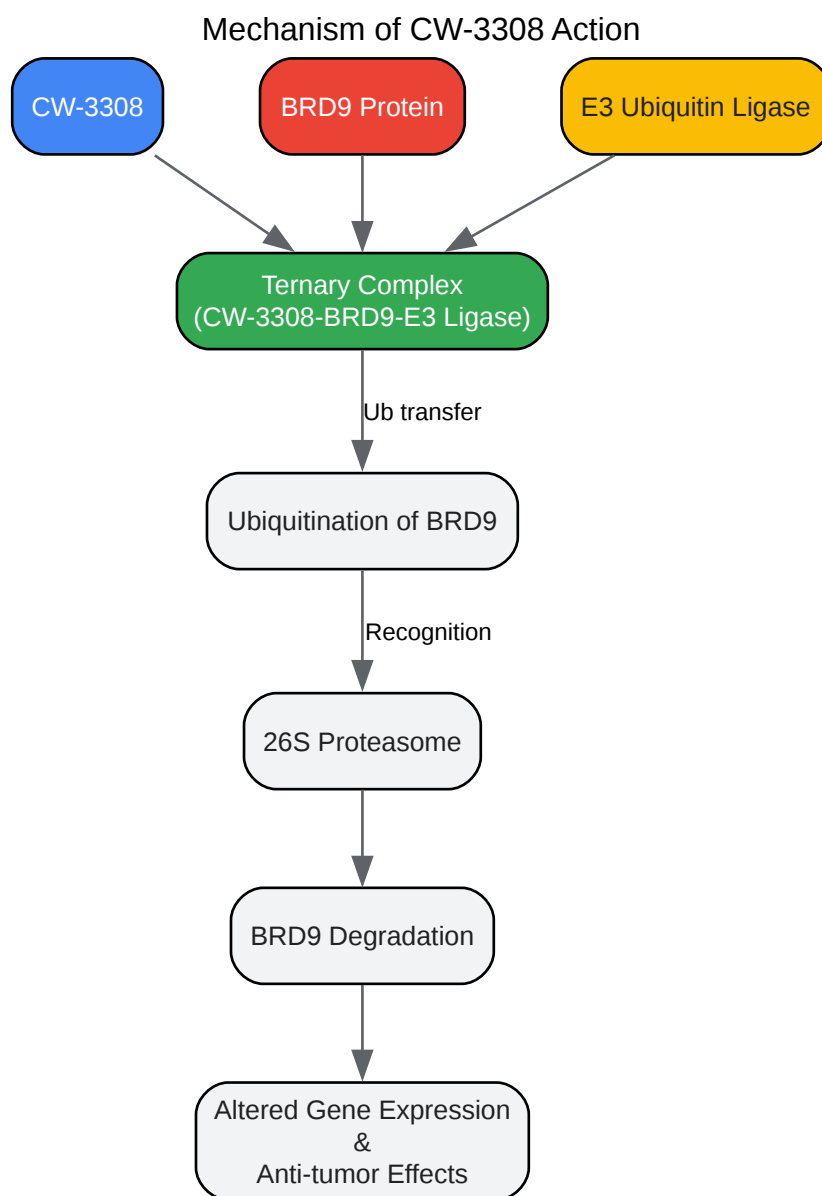
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). [1][2] As a heterobifunctional molecule, **CW-3308** links a ligand for BRD9 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically target and eliminate the BRD9 protein.[1] This targeted protein degradation offers a powerful therapeutic strategy for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors.[1]

These application notes provide detailed protocols for utilizing **CW-3308** in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression in relevant cancer cell lines.

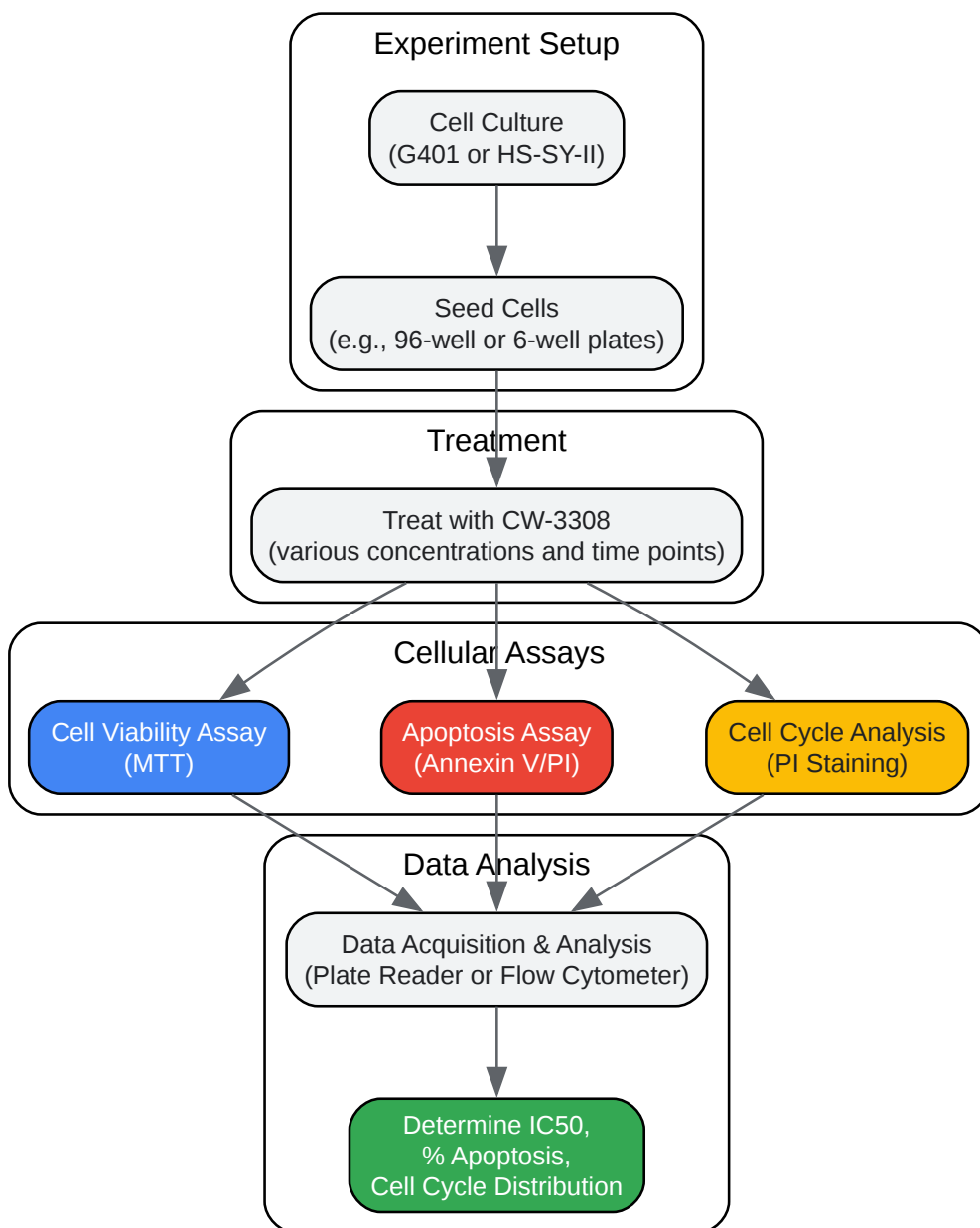
Mechanism of Action: PROTAC-mediated BRD9 Degradation

CW-3308 functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the 26S proteasome. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in

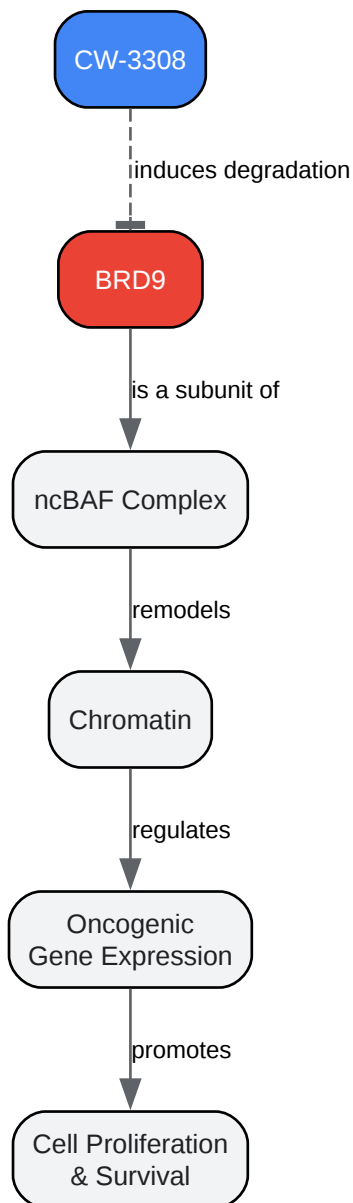
regulating gene expression.[3] Its degradation disrupts oncogenic transcriptional programs, making it a compelling target in specific cancer contexts.



Experimental Workflow for CW-3308



Simplified BRD9 Signaling Context



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References

- 1. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degradator of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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